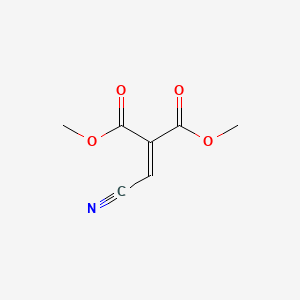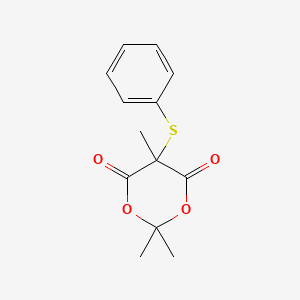
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound features a methanone group bonded to a 3-fluoro-4-methylphenyl ring and a 3-hydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluoro-4-methylbenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzophenone.
Reduction: Formation of (3-fluoro-4-methylphenyl)(3-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-methylphenyl)(4-hydroxyphenyl)methanone
- (3-Fluoro-4-methylphenyl)(3-methoxyphenyl)methanone
- (3-Fluoro-4-methylphenyl)(3-chlorophenyl)methanone
Uniqueness
(3-Fluoro-4-methylphenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides sites for further chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
62810-52-0 |
|---|---|
Formule moléculaire |
C14H11FO2 |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
(3-fluoro-4-methylphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8,16H,1H3 |
Clé InChI |
YVTJYQILCWIYAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




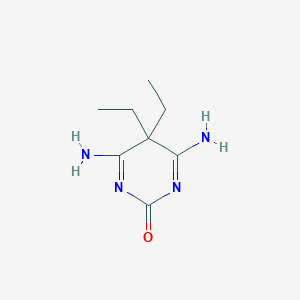
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
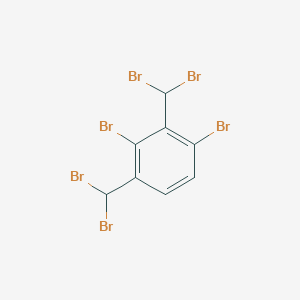

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
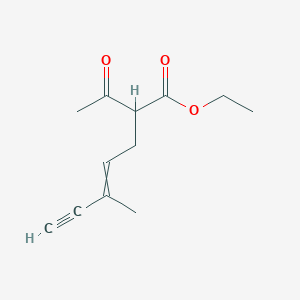

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
